molecular formula C18H20ClN3O B1662777 10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride

10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride

Katalognummer: B1662777
Molekulargewicht: 329.8 g/mol
InChI-Schlüssel: POKFYJWUPWZYQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

FK 1052 is primarily recognized for its role as a 5-HT3 receptor antagonist . This receptor is crucial in the regulation of nausea and vomiting, particularly in the context of chemotherapy-induced emesis. The compound has been studied extensively for its effectiveness in mitigating these side effects.

Key Findings:

  • Mechanism of Action : FK 1052 binds to the 5-HT3 receptor, inhibiting serotonin's ability to trigger nausea signals in the central nervous system. This mechanism is particularly beneficial in patients undergoing chemotherapy, where nausea and vomiting are significant concerns .

Therapeutic Applications

  • Chemotherapy-Induced Nausea and Vomiting (CINV) :
    • FK 1052 has been tested in clinical settings for its efficacy in reducing CINV. Studies indicate that it significantly decreases the incidence of nausea when administered alongside standard antiemetic therapies .
  • Potential in Other Gastrointestinal Disorders :
    • Beyond chemotherapy, there is emerging evidence suggesting that FK 1052 may have utility in treating other gastrointestinal disorders characterized by dysregulation of serotonin signaling .

Synthesis and Development

The synthesis of FK 1052 has been optimized to enhance yield and purity. Notably, a carbon-14 labeled version was developed for detailed metabolic studies, allowing researchers to trace its pharmacokinetics and bioavailability effectively .

Synthetic Pathway Overview:

  • The synthesis involves a Mannich reaction , which allows for the introduction of key functional groups that enhance the compound's activity at the serotonin receptor. Subsequent purification steps ensure high radiochemical purity suitable for clinical use .

Case Studies

Several case studies have documented the effectiveness of FK 1052 in clinical settings:

  • Clinical Trials on CINV :
    • In a randomized controlled trial involving cancer patients receiving cisplatin-based chemotherapy, FK 1052 demonstrated superior efficacy compared to placebo in preventing acute nausea episodes .
  • Long-term Safety Profile :
    • Longitudinal studies assessing the safety profile of FK 1052 have shown minimal adverse effects, making it a viable option for long-term use in patients undergoing repeated chemotherapy cycles .

Biologische Aktivität

The compound 10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one; hydrochloride , also known as FK 1052, is a significant heterocyclic compound with potential therapeutic applications. This article delves into its biological activity, including antibacterial properties, cytotoxicity against cancer cell lines, and other pharmacological effects.

  • Molecular Formula : C18H19N3O
  • Molecular Weight : 293.4 g/mol
  • CAS Number : 129299-72-5

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of FK 1052 against various Gram-positive and Gram-negative bacteria. The compound has shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus7.8
Escherichia coli31.25
Salmonella typhi0.63

The presence of the imidazole ring in FK 1052 is believed to enhance its interaction with bacterial cell wall synthesis pathways, leading to effective bactericidal activity .

Cytotoxicity Against Cancer Cell Lines

FK 1052 has been evaluated for its cytotoxic effects on various human cancer cell lines. Notably, it demonstrated significant activity against:

  • LCLC-103H
  • 5637
  • A-427

In vitro studies indicated that FK 1052 could induce apoptosis in these cell lines, suggesting its potential as an anticancer agent .

The mechanism by which FK 1052 exerts its biological effects involves several pathways:

  • Inhibition of Cell Wall Synthesis : The imidazole moiety interacts with enzymes involved in bacterial cell wall formation.
  • Induction of Apoptosis : In cancer cells, FK 1052 triggers apoptotic pathways, potentially through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : Some studies suggest that FK 1052 may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells .

Case Studies and Research Findings

  • Study on Antibacterial Activity : Salhi et al. (2019) synthesized dihydro derivatives similar to FK 1052 and reported broad-spectrum antibacterial activity against resistant strains like MRSA and Pseudomonas aeruginosa. The study indicated that modifications to the dihydropyrrole moiety could enhance efficacy .
  • Cytotoxicity Analysis : A study by Devi et al. (2017) assessed pyrazolopyridinone derivatives, revealing that certain substitutions on the imidazole ring significantly improved cytotoxicity against various cancer lines compared to FK 1052 .
  • Safety Profile Evaluation : A recent evaluation of FK 1052's safety profile indicated low toxicity levels in animal models, with no significant adverse effects on liver and kidney functions during acute exposure .

Eigenschaften

IUPAC Name

10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O.ClH/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15;/h3-6,10,13H,7-9H2,1-2H3,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKFYJWUPWZYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The suspension of 8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-one (2.0 g) in methanol (60 ml) was treated with hydrogen chloride in ethanol and then diluted with hot aqueous ethanol (water:ethanol, 1:4) to give a clear solution. After filtration of the insoluble materials, the filtrate was evaporated under reduced pressure to about 40 ml and allowed to stand at room temperature overnight. Filtration, followed by washing with ethanol, gave 8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-one hydrochloride (2.10 g) as crystals.
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

(+)8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-one (8.0 g) was dissolved in ethanol (80 ml) and water (72 ml), and 6 N hydrochloric acid (8 ml) was added thereto at an interior temperature of 20~30° C., and it was agitated at the same temperature for 1 hr. It was clarified by filtration, and the container and so forth was washed with ethanol (8 ml). Water (272 ml) was dripped therein at a temperature of 20~30° C. over the course of 20 min, and the seed crystals (0.016 g) were added thereto, and it was agitated at the same temperature for 3 hr, cooled to 0~5° C., and agitated for 3 hr. The precipitated crystals were collected by filtration, washed with water (32 ml), and thereafter dried overnight under vacuum to obtain (+)8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-one·hydrochloride.
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

(+)8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-on (100 g) was suspended in the mixture of ethanol (300 ml) and deionized water (300 ml), and 6 N hydrochloric acid (100 ml) was added thereto at an interior temperature of not less than 30° C. After the addition thereof, it was heated to an interior temperature of 65~75° C. and the precipitated crystals were dissolved. After the dissolution, it was clarified by filtration, and the filtration vessel and so forth were washed with 200 ml of deionized water. The filtrate and the washings was combined, cooled to a temperature of not higher than 10° C., and the precipitated crystals were collected by filtration, washed with water, and dried to obtain (+)8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-one·hydrochloride as white crystals.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride
Reactant of Route 2
10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride
Reactant of Route 3
10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride
Reactant of Route 4
10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride
Reactant of Route 5
10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride
Reactant of Route 6
10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.